molecular formula C17H11N3O3S2 B3295768 5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole CAS No. 889801-63-2

5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole

Cat. No.: B3295768
CAS No.: 889801-63-2
M. Wt: 369.4 g/mol
InChI Key: FDNQAVOBXDATPG-UHFFFAOYSA-N
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Description

5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates two privileged scaffolds in medicinal chemistry: a benzo[d]oxazole core and a 2-phenylthiazole unit, linked via a thioether bridge. The structural framework suggests significant potential for application in antimicrobial research, as both thiazole and benzoxazole derivatives are recognized for their broad-spectrum biological activities . Thiazole-containing molecules are prevalent in clinical and preclinical investigations for their ability to interact with key microbial enzymes, such as DNA gyrase and cytochrome P450 14α-demethylase, which are critical targets for antibacterial and antifungal agents, respectively . The incorporation of the nitro group and the phenylthiazole moiety may enhance electronic properties and target binding affinity, making this compound a valuable candidate for structure-activity relationship (SAR) studies in the development of novel anti-infective agents . Researchers can utilize this compound as a key intermediate or lead molecule in designing and synthesizing new chemical entities. Its mechanism of action is anticipated to involve multi-target engagement, potentially leading to the disruption of essential microbial pathways. This product is intended for use in laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research applications.

Properties

IUPAC Name

5-nitro-2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c21-20(22)13-6-7-15-14(8-13)19-17(23-15)25-10-12-9-24-16(18-12)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNQAVOBXDATPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable thiolate reacts with a halogenated benzo[d]oxazole derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amino derivatives or hydroxylated compounds.

  • Substitution: Generation of various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole has been studied for its potential antimicrobial and antifungal properties. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics and antifungal agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole exerts its effects involves interactions with molecular targets and pathways. The nitro group and thiazole moiety play crucial roles in its biological activity, potentially interfering with cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzoxazole Core

The 5-position substitution on benzoxazole significantly impacts biological activity. Key comparisons include:

Compound 5-Substituent Thioether/Other Group IC50 (μM) Biological Activity Reference
5-Nitro target compound NO₂ (2-phenylthiazol-4-yl)methyl N/A Hypothesized antifungal
5-Methylbenzo[d]oxazole CH₃ Varied (e.g., pyridyl) 10.50–74.30 Antifungal, antibacterial
5-Chlorobenzo[d]oxazole Cl Varied 26.31–102.10 Less potent antifungal
Unsubstituted benzo[d]oxazole H Varied 25.47–53.01 Moderate activity
  • Electron-Withdrawing vs. Electron-Donating Groups : The 5-nitro group (strong electron-withdrawing) may enhance binding to electron-rich enzyme pockets compared to methyl (electron-donating) or chloro (moderately electron-withdrawing) groups. shows methyl derivatives exhibit higher potency than chloro or unsubstituted analogs, suggesting nitro could further modulate activity depending on target specificity .
  • Synthetic Accessibility : Nitro-substituted benzoxazoles, like the target compound, are synthesized via condensation in polyphosphoric acid (as in ), whereas methyl and chloro derivatives use analogous routes with substituted precursors .

Thiazole-Thioether vs. Other Heterocyclic Moieties

The thiazole-thioether group distinguishes the target compound from analogs with pyridyl, tetrazole, or simple alkyl chains:

  • Thiazole vs. Pyridyl : The 2-phenylthiazole moiety in the target compound may offer stronger π-π stacking and hydrophobic interactions than pyridyl groups (e.g., 5-nitro-2-(pyridin-2-yl)benzo[d]oxazole in ). Thiazoles also exhibit inherent antimicrobial properties, as seen in nitazoxanide derivatives () .

Research Findings and Structural Insights

  • Such interactions may influence the target’s solubility and bioavailability .
  • Synthetic Yield and Purity : Methods in and suggest moderate-to-high yields (50–80%) for nitro-substituted benzoxazoles, with purification via chromatography or recrystallization .

Biological Activity

5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C17H11N3O2S3C_{17}H_{11}N_3O_2S_3, with a molecular weight of 385.5 g/mol. The structure contains a nitro group, thiazole moiety, and a benzothiazole ring, which are crucial for its biological activity.

Antitumor Activity

Research has indicated that compounds containing thiazole and oxazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation in human glioblastoma (U251) and melanoma (WM793) cells, with IC50 values indicating effective concentrations for tumor suppression.

CompoundCell LineIC50 (µM)
5-Nitro CompoundU251<10
5-Nitro CompoundWM793<10

A study demonstrated that structural modifications, such as the introduction of electron-donating groups on the phenyl ring, enhance the anticancer activity of thiazole derivatives .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin.

MicroorganismMIC (µg/ml)
Staphylococcus aureus1.6
Escherichia coli3.2
Candida albicans1.6

The presence of thiazole and oxazole rings is essential for this activity, as they contribute to the compound's ability to disrupt microbial cell functions .

Structure-Activity Relationship (SAR)

The biological activities of compounds similar to this compound can be explained through SAR studies. Key findings include:

  • Substituent Effects : The introduction of electron-donating groups at specific positions on the phenyl ring significantly enhances cytotoxicity.
  • Ring Composition : The presence of both thiazole and oxazole rings is crucial for maintaining high biological activity.
  • Linker Variability : Variations in the sulfur-containing linker affect the overall potency and selectivity towards cancer cells versus normal cells .

Case Studies

Several studies have highlighted the effectiveness of compounds structurally related to this compound:

  • Anticancer Study : A compound with a similar structure demonstrated an IC50 value lower than that of doxorubicin in Jurkat and A431 cell lines, indicating its potential as a more effective anticancer agent .
  • Antimicrobial Study : Another study reported that derivatives showed remarkable activity against resistant strains of bacteria, suggesting their potential role in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzoxazole-thiazole hybrid scaffold in 5-nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole?

  • Methodology : Utilize nucleophilic substitution reactions between thiol-containing intermediates (e.g., benzoxazole-2-thiol derivatives) and halogenated thiazole precursors. For example, describes coupling reactions using chloroacetic acid derivatives under reflux with catalytic acetic acid in ethanol . Optimize solvent choice (e.g., DMSO or pyridine) to enhance reactivity, as seen in thiazole-amine acylation reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of synthesized this compound?

  • Methodology : Combine 1^1H and 13^{13}C NMR to verify substitution patterns and connectivity. IR spectroscopy identifies key functional groups (e.g., C=N in thiazole at ~1600 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight, as demonstrated for benzoxazole-thiazole hybrids in . Elemental analysis (C, H, N, S) ensures purity (>95%) .

Q. How can computational models (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. highlights the use of Gaussian09 for solvation effects via the C-PCM model . Validate results against experimental UV-Vis and cyclic voltammetry data .

Advanced Research Questions

Q. What mechanistic insights explain regioselective nitration in the benzo[d]oxazole ring during synthesis?

  • Methodology : Investigate nitration pathways using mixed acid (H2_2SO4_4/HNO3_3) at controlled temperatures (0–5°C). Monitor reaction intermediates via LC-MS and DFT-based transition state analysis. notes nitrosation at electron-rich positions in thiazoles, suggesting similar electronic directing effects in benzoxazoles . Compare with crystallographic data (e.g., OLEX2 refinement) to confirm substitution patterns .

Q. How can contradictions in biological activity data (e.g., antiviral vs. anticancer) for structurally similar benzoxazole-thiazole hybrids be resolved?

  • Methodology : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., nitro, phenyl groups). Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., PFOR enzyme in ) . Validate with in vitro assays (e.g., IC50_{50} measurements against cancer cell lines, as in ) .

Q. What strategies optimize solvation effects in DFT calculations for accurate prediction of this compound’s reactivity in polar solvents?

  • Methodology : Implement the conductor-like polarizable continuum model (C-PCM) with explicit solvent parameters (e.g., ethanol dielectric constant = 24.55). demonstrates this approach for calculating Gibbs free energy of solvation, achieving <3% deviation from experimental data . Cross-reference with MD simulations to account for dynamic solvent interactions .

Q. How to address discrepancies in NMR spectral assignments caused by tautomerism in the thiazole moiety?

  • Methodology : Use variable-temperature NMR (VT-NMR) to observe tautomeric equilibria (e.g., thione-thiol shifts). Apply 15^{15}N-labeled compounds for unambiguous assignment, as shown in for triazole-thione systems . Compare with X-ray crystallography (e.g., Acta Crystallographica data in ) .

Key Recommendations

  • Synthesis : Prioritize pyridine or DMSO as solvents for thiol-mediated coupling .
  • Characterization : Combine SC-XRD (OLEX2) with spectroscopic methods to resolve structural ambiguities .
  • Computational Modeling : Use C-PCM for solvation and B3LYP/6-31G* for electronic properties .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole
Reactant of Route 2
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5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole

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